molecular formula C25H24N2O2 B1162253 BB-22 7-hydroxyisoquinoline isomer

BB-22 7-hydroxyisoquinoline isomer

Cat. No.: B1162253
M. Wt: 384.5
InChI Key: KBKSDHBJEYHUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BB-22 7-hydroxyisoquinoline isomer (CAS 2365471-55-0) is a synthetic cannabinoid receptor agonist and a structural analog of JWH-018, a well-characterized synthetic cannabinoid. Its molecular formula is C₂₅H₂₄N₂O₂, with a molecular weight of 384.5 g/mol . The compound features a 7-hydroxyisoquinoline moiety substituted at the indole-3-carboxylate position, distinguishing it from JWH-018, which contains a naphthyl group. The cyclohexylmethyl side chain further differentiates its pharmacokinetic profile .

BB-22 exhibits moderate solubility in polar solvents such as DMF (14 mg/mL) and DMSO (10 mg/mL), but lower solubility in ethanol (1 mg/mL) and aqueous buffers (0.3 mg/mL in PBS:DMF mixtures) . Its primary applications are forensic and analytical research, as its physiological and toxicological effects remain uncharacterized .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-19-12-13-26-15-20(19)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2

InChI Key

KBKSDHBJEYHUNZ-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Synonyms

isoquinolin-7-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Scientific Research Applications

Pharmacological Studies

BB-22 7-hydroxyisoquinoline isomer plays a crucial role in pharmacological research, particularly in studies investigating synthetic cannabinoids and their effects on the endocannabinoid system.

  • Binding Affinity : Research focuses on determining the binding affinity of this compound to cannabinoid receptors CB1 and CB2. Understanding these interactions can provide insights into its potential therapeutic effects or risks associated with recreational use .
  • Therapeutic Potential : The unique structure of BB-22 7-hydroxyisoquinoline may lead to the development of new therapeutic agents targeting cannabinoid receptors, potentially offering novel treatments for various conditions.

Forensic Analysis

In forensic science, this compound is utilized as a reference material for toxicology studies.

  • Identification and Quantification : It aids in identifying and quantifying synthetic cannabinoids present in biological samples, which is vital for understanding the public health implications of synthetic cannabinoid use .
  • Case Studies : Forensic laboratories often incorporate this compound into their analytical protocols to enhance the accuracy of synthetic cannabinoid detection in toxicological investigations.

Toxicological Research

The toxicological properties of BB-22 7-hydroxyisoquinoline are not fully understood, making it a subject of ongoing research.

  • Physiological Effects : Studies aim to elucidate the physiological effects and potential health risks associated with exposure to this compound. Understanding its safety profile is crucial for assessing the implications of synthetic cannabinoid use .
  • Comparative Toxicology : Researchers compare the toxicity of BB-22 7-hydroxyisoquinoline with other synthetic cannabinoids to determine relative safety and potential adverse effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural features and unique aspects of BB-22 7-hydroxyisoquinoline in relation to other synthetic cannabinoids:

Compound NameStructural FeaturesUnique Aspects
BB-22Quinoline group at position 7Original compound from which BB-22 7-hydroxyisoquinoline is derived
JWH-018Naphthoylindole structureOne of the first widely known synthetic cannabinoids
PB-22Similar structure with different alkyl substitutionsKnown for high potency among synthetic cannabinoids
AM-2201Indole-based structureExtensively studied for receptor activity
URB597Carbamate structureKnown for selective inhibition of endocannabinoid degradation

The unique isoquinoline substitution in BB-22 7-hydroxyisoquinoline may influence its pharmacological profile and receptor interactions compared to these other compounds .

Comparison with Similar Compounds

Research Implications

The structural nuances of this compound highlight the challenges in regulating synthetic cannabinoids. Positional isomerism and side-chain modifications complicate forensic identification and legal classification . Further studies are needed to elucidate its metabolic pathways, receptor interactions, and toxicity profiles.

Preparation Methods

Core Heterocyclic Assembly

The synthesis begins with the construction of the isoquinoline moiety. A palladium-catalyzed cross-coupling reaction, analogous to methods described for diazoindandiones, is employed to fuse the indole and isoquinoline subunits. For example, 2-bromo-5-methoxybenzaldehyde undergoes Heck coupling with n-butyl vinyl ether in ethylene glycol at 115°C under argon, using Pd(OAc)2 and 1,3-bis(diphenylphosphino)propane (dppp) as catalysts. This step ensures regioselective formation of the isoquinoline core, critical for subsequent functionalization.

Functionalization and Esterification

The intermediate is then subjected to esterification with a carboxylic acid derivative to introduce the quinazolinone group. In a representative procedure, 5,6-dimethoxy-1H-indene-1,3(2H)-dione is treated with thionyl chloride to generate the acyl chloride, which reacts with the hydroxylated isoquinoline intermediate in dichloroethane (DCE) at 60°C. Triethylamine (Et3N) is added to scavenge HCl, driving the reaction to completion.

Optimization of Reaction Conditions

Catalytic Systems

Transition-metal catalysts, particularly rhodium and ruthenium complexes, enhance reaction efficiency. For instance, [Cp*RhCl2]2 and AgSbF6 facilitate C–H activation steps, enabling coupling between the indole and isoquinoline fragments at 60°C under nitrogen. These conditions achieve yields up to 96% in model reactions, as demonstrated in the synthesis of structurally related compounds.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Ethylene glycol and DCE are preferred for their ability to solubilize polar intermediates while maintaining catalytic activity. Elevated temperatures (e.g., 115°C for Heck coupling) accelerate reaction rates but require careful monitoring to prevent decomposition.

Purification and Isolation Techniques

Chromatographic Methods

Flash column chromatography with gradients of n-hexane and ethyl acetate (20:1 to 100:1) isolates the target compound from byproducts. For example, crude reaction mixtures are adsorbed onto silica gel and eluted with progressively polar solvent mixtures, achieving >95% purity.

Crystallization

Recrystallization from ethanol or DMF further purifies the product. Slow cooling of saturated solutions yields crystalline material, as evidenced by the compound’s defined melting point and spectroscopic purity.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with distinct shifts observed for the isoquinoline proton at δ 8.2–8.5 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 384.5 [M+H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves the isomer from contaminants, achieving ≥98% purity. Solubility profiles in DMSO and ethanol align with theoretical predictions, ensuring batch consistency.

Challenges and Mitigation Strategies

Regioselectivity Control

The seven-position hydroxy group’s introduction demands directing groups or steric hindrance to prevent competing reactions. Using bulky ligands like dppp in palladium catalysis suppresses undesired regioisomers.

Stability Considerations

The compound’s sensitivity to light and heat necessitates storage at –20°C in amber vials under inert atmosphere. Repeated freeze-thaw cycles are avoided by aliquoting stock solutions .

Q & A

Q. How does the structural configuration of BB-22 7-hydroxyisoquinoline isomer differ from its parent compound, BB-22?

this compound is distinguished by replacing the quinoline group in BB-22 with an isoquinoline moiety attached at the seventh carbon position. This structural modification alters electronic and steric properties, potentially influencing receptor binding and metabolic pathways. Analytical differentiation relies on techniques like LC-MS/MS and nuclear magnetic resonance (NMR) to confirm positional isomerism .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

The compound should be stored at -20°C in airtight containers to prevent degradation. Solubility varies across solvents: it dissolves best in DMF (14 mg/mL), DMSO (10 mg/mL), and ethanol (1 mg/mL). For experimental use, prepare stock solutions in small aliquots to avoid repeated freeze-thaw cycles, which can compromise stability. Always pre-warm solutions to 37°C and sonicate to enhance solubility .

Q. What analytical methods are suitable for initial quantification of this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive quantification. A validated method achieves a detection limit of 3 pg/mL for BB-22 in serum and urine. Sample preparation involves liquid-liquid extraction (LLE) with organic solvents like ethyl acetate, followed by β-glucuronidase hydrolysis to release conjugated metabolites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite profiles observed during this compound metabolism studies?

Contradictions in metabolite identification (e.g., unexpected hydroxylated or carboxylated derivatives) require orthogonal analytical approaches. High-resolution mass spectrometry (HRMS) with LC-Orbitrap systems can distinguish isobaric metabolites by exact mass and fragmentation patterns. For structural confirmation, combine HRMS with NMR or infrared spectroscopy (IR) to analyze functional groups .

Q. What strategies optimize the differentiation of this compound from its positional isomers (e.g., 6-hydroxyisoquinoline or 8-hydroxyquinoline derivatives)?

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) provides wavenumber-selective profiles to distinguish positional isomers. For example, the 7-hydroxyisoquinoline isomer exhibits unique C-O stretching vibrations compared to 6- or 8-substituted analogs. Pairing GC-FTIR with chemometric tools like multivariate curve resolution enhances specificity in complex mixtures .

Q. How can researchers design experiments to investigate the unknown pharmacological activity of this compound?

Begin with in vitro receptor binding assays targeting cannabinoid receptors (CB1/CB2), given structural similarities to synthetic cannabinoids like JWH-017. Use competitive displacement assays with radiolabeled ligands (e.g., [³H]CP-55,940). Follow up with functional assays (e.g., cAMP modulation) and cross-validate results using siRNA knockdown or antagonist studies to confirm receptor specificity .

Q. What methodological considerations are critical for replicating this compound metabolism studies across laboratories?

Standardize sample preparation (e.g., LLE protocols, hydrolysis conditions) and instrument parameters (e.g., LC gradient, collision energy in MS). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Adhere to IUPAC guidelines for nomenclature and SI units, and report purity data (>98%) and CoA (Certificate of Analysis) to ensure reproducibility .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in synthetic cannabinoids?

Synthesize analogs with modifications at the isoquinoline ring (e.g., halogenation, methylation) and assess their binding affinity via radioligand assays. Compare metabolic stability using hepatocyte incubation studies and LC-HRMS to identify metabolic soft spots. Corrogate SAR data with molecular docking simulations to predict receptor interaction hotspots .

Methodological Best Practices

  • Data Validation : Use at least two orthogonal techniques (e.g., LC-MS/MS and HRMS) to confirm metabolite identities .
  • Solubility Optimization : Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .
  • Ethical Reporting : Disclose all synthetic routes, purity data, and potential conflicts of interest per IUPAC and journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BB-22 7-hydroxyisoquinoline isomer
Reactant of Route 2
Reactant of Route 2
BB-22 7-hydroxyisoquinoline isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.